molecular formula C9H7ClN2O2 B8638861 Ethyl 5-chloro-6-cyanonicotinate

Ethyl 5-chloro-6-cyanonicotinate

Cat. No.: B8638861
M. Wt: 210.62 g/mol
InChI Key: GMQCJLMABUMCML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-chloro-6-cyanonicotinate is a high-purity chemical compound supplied for research and development purposes. This compound belongs to the class of substituted nicotinate esters and serves as a versatile heterocyclic building block in medicinal chemistry . Its molecular structure features both a chloro and a cyano substituent on the pyridine ring, making it a valuable intermediate for the synthesis of more complex molecules. Compounds with a pyrimidine core, often accessed from intermediates like chloronicotinates, are frequently explored for their diverse pharmacological activities , which can include antiviral and anti-fibrotic properties . As a key synthon, it can be used to construct novel molecular libraries for biological screening. This product is intended for research applications in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

ethyl 5-chloro-6-cyanopyridine-3-carboxylate

InChI

InChI=1S/C9H7ClN2O2/c1-2-14-9(13)6-3-7(10)8(4-11)12-5-6/h3,5H,2H2,1H3

InChI Key

GMQCJLMABUMCML-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)C#N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Purity : ≥98% (as per HNMR analysis) .
  • Applications : Used as a precursor in synthesizing bioactive molecules, including fungicides and kinase inhibitors .

Structural Analogues with Varying Substituents

Table 1: Comparison of Ethyl 6-Chloro-5-Cyanonicotinate with Substituted Pyridine Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications References
Ethyl 6-chloro-5-cyanonicotinate 856165-97-4 C₉H₇ClN₂O₂ 210.62 Cl (C6), CN (C5), COOEt (C3) Pharmaceutical intermediates
Ethyl 6-chloro-5-cyano-2-methylnicotinate 64119-42-2 C₁₀H₉ClN₂O₂ 224.64 Cl (C6), CN (C5), CH₃ (C2), COOEt (C3) Agrochemical research
Methyl 5-chloro-6-cyanonicotinate N/A C₈H₅ClN₂O₂ 196.59 Cl (C5), CN (C6), COOMe (C3) Lab-scale organic synthesis
Ethyl 6-acetyl-5-chloronicotinate 1429182-81-9 C₁₀H₁₀ClNO₃ 227.65 Cl (C6), COCH₃ (C5), COOEt (C3) Fungicide metabolite studies
Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate 72701-63-4 C₁₀H₈ClN₃O₄ 269.65 Cl (C2), CN (C3), CH₃ (C6), NO₂ (C5) High-potency API intermediates

Key Observations :

  • Ethyl 6-chloro-5-cyano-2-methylnicotinate: The addition of a methyl group at position 2 increases molecular weight by ~14 g/mol compared to the parent compound.
  • Mthis compound: The methyl ester reduces molecular weight by ~14 g/mol, likely decreasing stability under hydrolytic conditions compared to ethyl esters .
  • Ethyl 6-acetyl-5-chloronicotinate: Replacement of the cyano group with acetyl alters electronic properties, reducing electrophilicity at the pyridine ring .

Q & A

Q. What are the standard synthetic routes for Ethyl 5-chloro-6-cyanonicotinate, and what key reaction parameters must be controlled?

The synthesis typically involves sequential functionalization of the pyridine ring. Key steps include chlorination at position 5 and cyanation at position 6. Critical parameters to optimize are:

  • Temperature control (e.g., maintaining 0–5°C during cyanation to prevent side reactions)
  • Reagent stoichiometry (e.g., using 1.2 equivalents of cyanating agents to ensure complete substitution)
  • Reaction time (e.g., limiting chlorination to 2–4 hours to avoid over-halogenation) Intermediate purification via column chromatography (hexane/ethyl acetate gradients) is recommended to isolate the target compound .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

A multi-technique approach is essential:

  • 1^1H/13^{13}C NMR : Identify substituent positions via characteristic shifts (e.g., cyano group at δ ~110–120 ppm in 13^{13}C NMR).
  • FT-IR : Confirm cyano absorption at ~2200–2250 cm1^{-1}.
  • LC-MS : Verify molecular ion ([M+H]+^+ at m/z 210.62) and monitor purity (>98% by HPLC) . Table 1 : Representative Spectral Data
TechniqueKey Signals
13^{13}C NMRC≡N: 116 ppm; COOEt: 165 ppm
FT-IRC≡N: 2235 cm1^{-1}; C=O: 1720 cm1^{-1}

Q. What are the primary research applications of this compound in medicinal chemistry?

The compound serves as:

  • A pharmacophore scaffold for kinase inhibitors due to its electron-deficient pyridine core.
  • An intermediate in synthesizing P2Y12_{12} receptor antagonists (antiplatelet agents), with structural analogs showing nanomolar activity .
  • A precursor for agrochemicals, leveraging its halogenated and cyano groups for pesticidal activity .

Advanced Research Questions

Q. How can researchers optimize the chlorination and cyanation steps to minimize side reactions?

Advanced optimization strategies include:

  • In-line monitoring (e.g., ReactIR to track reagent consumption in real time).
  • Solvent selection : Use polar aprotic solvents (DMF or DMSO) to stabilize transition states during cyanation.
  • Catalyst screening : Test Lewis acids like ZnCl2_2 to accelerate chlorination selectivity . Case Study : A 73% yield improvement was achieved by adjusting reaction stoichiometry and introducing intermediate quenching to remove excess chlorinating agents .

Q. What strategies resolve contradictory biological activity data across studies?

Contradictions often arise from:

  • Purity discrepancies : Validate compound integrity via HPLC and elemental analysis.
  • Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays).
  • Structural analogs : Compare activity with derivatives (e.g., fluoromethyl vs. chloromethyl variants) to identify substituent-specific effects .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

  • DFT calculations : Model transition states to predict regioselectivity (e.g., preferential substitution at C-2 vs. C-4).
  • Molecular docking : Simulate interactions with biological targets (e.g., adenosine receptors) to guide functionalization . Example : Docking studies revealed that the cyano group enhances binding to hydrophobic pockets in kinase domains .

Q. What advanced analytical techniques identify and quantify synthetic impurities?

  • LC-HRMS : Detect trace impurities (e.g., dechlorinated byproducts) with ppm-level sensitivity.
  • NMR relaxation experiments : Differentiate stereoisomers in complex mixtures.
  • X-ray crystallography : Resolve structural ambiguities in crystalline intermediates .

Methodological Guidance for Experimental Design

  • Safety Protocols : Follow hazard controls for halogenated compounds (e.g., use fume hoods, PPE). Refer to JIS Z 7253:2019 standards for spill management and emergency response .
  • Data Reproducibility : Document reaction parameters (e.g., ramp rates, cooling methods) in electronic lab notebooks. Share raw spectral data in supplementary materials per Beilstein Journal guidelines .

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